N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide involves its interaction with specific molecular targets in the body. The indole ring is known to interact with various receptors and enzymes, leading to a range of biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: This compound is similar in structure but has a methoxy group at the 5-position of the indole ring.
N-(2-(1H-indol-3-yl)ethyl)acetamide: This compound lacks the phenoxybutanamide moiety and has an acetamide group instead.
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide is unique due to the presence of the phenoxybutanamide moiety, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C21H24N2O2/c1-3-20(25-17-7-5-4-6-8-17)21(24)22-12-11-16-14-23-19-10-9-15(2)13-18(16)19/h4-10,13-14,20,23H,3,11-12H2,1-2H3,(H,22,24) |
InChI Key |
BWZLIOMUQQPKSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCCC1=CNC2=C1C=C(C=C2)C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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